2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide
Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide typically involves the bromination of N-(2-cyclohex-1-en-1-ylethyl)butanamide. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as carboxylic acids or ketones.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biochemical pathways and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide can be compared with other similar compounds, such as:
2-chloro-N-(2-cyclohex-1-en-1-ylethyl)butanamide: Similar structure but with a chlorine atom instead of bromine.
2-iodo-N-(2-cyclohex-1-en-1-ylethyl)butanamide: Similar structure but with an iodine atom instead of bromine.
N-(2-cyclohex-1-en-1-ylethyl)butanamide: Lacks the halogen atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[2-(cyclohexen-1-yl)ethyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO/c1-2-11(13)12(15)14-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHAUNJRETWIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CCCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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